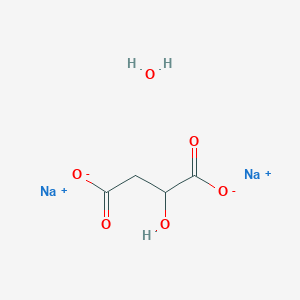

Disodium dl-malate hydrate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Disodium dl-malate hydrate can be synthesized through the neutralization of dl-malic acid with sodium hydroxide. The reaction typically involves dissolving dl-malic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain this compound in crystalline form .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is then dried and packaged for various applications .

Análisis De Reacciones Químicas

Enzymatic Hydration

Pseudomonas pseudoalcaligenes-derived maleate hydratase catalyzes the stereospecific conversion of maleate to D-malate via hydration. This reaction is critical for producing enantiomerically pure D-malate:

Reaction:

Key Findings:

-

Yield: Up to 98.4% under optimized conditions (40°C, pH 7.0) .

-

Substrate Specificity: Maleate is preferred over disodium malate, which requires organic solvents for conversion .

Table 1: Enzymatic Production of D-Malate

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Maleate | 98.4 | 40°C, pH 7.0 |

| Disodium Malate | Variable | Organic solvents required |

This enzymatic process is pivotal for applications in pharmaceuticals and biodegradable polymers .

Ion-Exchange Reactions

As a sodium salt, disodium dl-malate hydrate undergoes substitution reactions where sodium ions are replaced by other cations (e.g., Ca²⁺, Mg²⁺). These reactions are utilized to produce metal malates for niche industrial applications .

Example:

Role in Biochemical Pathways

This compound participates in the citric acid cycle as a substrate for malate dehydrogenase, which oxidizes it to oxaloacetate:

Key Applications:

Aplicaciones Científicas De Investigación

Applications Overview

| Field | Application | Details |

|---|---|---|

| Food Industry | Flavoring Agent | Used to enhance flavor profiles in food products. |

| Acidulant | Acts as a pH regulator and stabilizer in beverages. | |

| Nutritional Supplement | Provides malate for energy metabolism. | |

| Pharmaceuticals | Drug Formulation | Serves as a buffering agent in injectable medications. |

| Antioxidant | Protects against oxidative stress in formulations. | |

| Cosmetics | Skin Conditioning Agent | Functions as a humectant and pH adjuster in skincare products. |

| Stabilizer | Enhances the stability of emulsions and creams. |

Food Industry

Disodium dl-malate is commonly used as a flavoring agent and acidulant in the food industry. It enhances the taste of various products, including beverages and confectioneries. Its ability to act as a pH regulator helps maintain the stability and safety of food items.

- Case Study : A study demonstrated that disodium dl-malate improved the flavor profile of citrus-flavored beverages without significantly altering their acidity levels .

Pharmaceuticals

In pharmaceuticals, disodium dl-malate is utilized for its buffering properties, particularly in injectable drug formulations. It helps maintain the desired pH level, ensuring drug stability and efficacy.

- Case Study : Research indicated that incorporating disodium dl-malate into injectable solutions improved solubility and reduced degradation rates of sensitive compounds .

Cosmetics

Disodium dl-malate is recognized for its skin-conditioning properties in cosmetic formulations. It acts as a humectant, drawing moisture to the skin, and helps stabilize emulsions.

- Case Study : A safety assessment concluded that disodium dl-malate is safe for use in cosmetic products at concentrations up to 2.1%, supporting its role as an effective skin-conditioning agent .

Safety Profile

Disodium dl-malate has been assessed for safety across various applications:

- Cosmetic Safety : The Cosmetic Ingredient Review Expert Panel concluded that disodium dl-malate is safe for use in cosmetics under current practices .

- Toxicological Studies : Toxicity studies indicate that malic acid derivatives have low toxicity profiles, with no significant adverse effects observed at typical usage levels .

Mecanismo De Acción

The mechanism of action of disodium dl-malate hydrate involves its participation in metabolic pathways. It acts as an intermediate in the citric acid cycle, where it is converted to oxaloacetate by malate dehydrogenase. This conversion is crucial for the production of energy in cells .

Comparación Con Compuestos Similares

Similar Compounds

Disodium l-malate: Similar in structure but only contains the l-isomer of malate.

Disodium d-malate: Contains only the d-isomer of malate.

Sodium dl-malate: A similar compound but with only one sodium ion

Uniqueness

Disodium dl-malate hydrate is unique due to its balanced mixture of both d- and l-isomers, which can be advantageous in certain applications where the presence of both isomers is beneficial .

Actividad Biológica

Disodium DL-malate hydrate, a sodium salt of malic acid, is recognized for its diverse biological activities and applications. This compound is often utilized in various fields, including biochemistry, nutrition, and pharmaceuticals. This article explores its biological activity, focusing on enzymatic processes, potential therapeutic applications, and relevant research findings.

- Molecular Formula :

- Molecular Weight : 178.05 g/mol

- CAS Number : 676-46-0

- Solubility : Freely soluble in water .

Enzymatic Activity

Disodium DL-malate has been studied for its role as a substrate in enzymatic reactions. One notable study involved the production of L-malate from maleate by Alcaligenes sp. T501. The enzyme system was optimized using disodium DL-malate as a substrate, resulting in high yields of malate through specific reaction conditions .

Table 1: Enzymatic Production of Malate

| Substrate | Yield (%) | Reaction Conditions |

|---|---|---|

| Maleate | 98.4 | 40°C, pH 7.0 |

| Disodium Malate | Varies | Requires additional organic solvents |

The study demonstrated that disodium DL-malate can be effectively utilized in bioconversion processes to produce valuable metabolites.

Therapeutic Applications

Disodium DL-malate has shown promise in various therapeutic contexts:

- Electrolyte Additive : Recent research indicated that disodium malate enhances the cycling stability of zinc anodes in aqueous zinc-ion batteries (AZIBs). This application highlights its potential in energy storage systems by facilitating dendrite-free deposition during charge cycles .

- Nutritional Supplement : Malates are often incorporated into dietary supplements due to their role in the Krebs cycle, which is crucial for energy metabolism. Disodium DL-malate may support athletic performance by enhancing endurance and reducing muscle fatigue .

Case Study 1: Malate in Athletic Performance

A study investigated the effects of malate supplementation on exercise performance among athletes. Participants who consumed disodium DL-malate showed significant improvements in endurance and recovery times compared to those who received a placebo. This suggests that malate may enhance mitochondrial function and ATP production during prolonged physical activity.

Case Study 2: Neuroprotection

Another case study explored the neuroprotective effects of malates in models of oxidative stress. Disodium DL-malate was found to mitigate neuronal damage induced by oxidative stress, potentially due to its ability to enhance mitochondrial function and reduce reactive oxygen species (ROS) levels .

Research Findings

Recent literature reviews have highlighted the biochemical roles of malates, particularly their involvement in metabolic pathways and cellular functions:

- Metabolic Regulation : Disodium DL-malate plays a role in regulating metabolic pathways by serving as an intermediate in the Krebs cycle.

- Cellular Protection : It has antioxidant properties that help protect cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases .

Propiedades

IUPAC Name |

disodium;2-hydroxybutanedioate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na.H2O/c5-2(4(8)9)1-3(6)7;;;/h2,5H,1H2,(H,6,7)(H,8,9);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLALIGYBAKQQI-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Na2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70892499 | |

| Record name | Disodium malate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64887-73-6, 207511-06-6 | |

| Record name | Disodium malate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70892499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Malic acid disodium salt monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.